molecular formula C10H12ClN B1589604 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 313673-94-8

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B1589604
CAS No.: 313673-94-8
M. Wt: 181.66 g/mol
InChI Key: FMZMCEKXCHBLKI-UHFFFAOYSA-N
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Description

7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a chemical compound with the molecular weight of 182.65 . It is stored in a dark place, sealed in dry, at room temperature .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. Finally, the ketal is reduced and de-ketalation is carried out under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H11ClN2 . The InChI code for this compound is 1S/C9H11ClN2/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2 .


Chemical Reactions Analysis

This compound is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .


Physical and Chemical Properties Analysis

This compound is a solid substance . The melting point of a related compound, 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride, is 129-130°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regioselective Synthesis : Sulfochlorination of 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine leads to regioselective formation of 7-chlorosulfonyl derivatives, enabling the creation of a variety of substituted compounds with therapeutic potential (Dorogov et al., 2006).
  • Improved Synthesis Processes : Improved synthesis methods have been developed for this compound, offering simpler operations and scalability (Li Deng-ke, 2009).
  • X-ray Diffraction Data : Studies involving X-ray diffraction have provided detailed crystallographic information, aiding in the understanding of molecular and structural properties (Macías et al., 2011).

Therapeutic Potential and Applications

  • Nitric Oxide Synthase Inhibitors : Some derivatives of this compound have been identified as potent and selective inhibitors of human neuronal nitric oxide synthase, with potential therapeutic applications in neuropathic pain (Annedi et al., 2012).

Structural Analysis and Derivatives

  • Isomorphism and Isostructural Analysis : Structural analysis has shown that certain analogues are isomorphous but not strictly isostructural, highlighting the importance of subtle molecular differences in crystal structures (Acosta et al., 2009).
  • Synthesis of Novel Derivatives : Research has been conducted on synthesizing novel benzotriazoloazepine derivatives from this compound, contributing to the development of new compounds with potential pharmacological applications (Zhang et al., 2013).

Medicinal Chemistry and Drug Design

  • Dopaminergic Activity : Studies on substituted derivatives have explored their dopaminergic activity, relevant for the development of drugs targeting dopamine receptors (Pfeiffer et al., 1982).

Safety and Hazards

The safety information for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine indicates that it has some hazards associated with it. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine could involve its use in the treatment of 5-HT2c associated disorders including obesity, obsessive/compulsive disorder, anxiety, and depression . This is based on the activity of related compounds as selective 5-HT2c agonists .

Biochemical Analysis

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of Tolvaptan , a nonpeptide arginine vasopressin V2 receptor antagonist . This suggests that 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine may interact with enzymes and proteins involved in the synthesis and function of vasopressin receptors.

Cellular Effects

Given its role as an intermediate in the synthesis of Tolvaptan , it may influence cell function by affecting the activity of vasopressin receptors. Vasopressin receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

As an intermediate in the synthesis of Tolvaptan , it may exert its effects at the molecular level through its involvement in the synthesis of vasopressin receptors. This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Given its role as an intermediate in the synthesis of Tolvaptan , it may interact with enzymes or cofactors involved in the synthesis of vasopressin receptors .

Properties

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZMCEKXCHBLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441009
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313673-94-8
Record name 7-Chloro-2,3,4,5-tetrahydro-1H-1-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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